molecular formula C7H8 B165957 Cycloheptatriene CAS No. 544-25-2

Cycloheptatriene

Cat. No.: B165957
CAS No.: 544-25-2
M. Wt: 92.14 g/mol
InChI Key: CHVJITGCYZJHLR-UHFFFAOYSA-N
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Description

Cycloheptatriene is an organic compound with the formula C₇H₈. It consists of a seven-membered ring with three carbon-carbon double bonds and four single bonds. This colorless liquid has been of recurring theoretical interest in organic chemistry due to its unique structure and reactivity. This compound plays a key role in the context of aromatic ions, as it can undergo various transformations and rearrangements to form stable aromatic structures .

Biochemical Analysis

Biochemical Properties

Cycloheptatriene has been found to participate in various biochemical reactions. For instance, it has been used in the synthesis of highly strained this compound and cyclopropane-fused lactams . The advantage of these transformations is in their mild reaction conditions, simple operation, broad functional group compatibility, and rapid synthetic protocol

Cellular Effects

A derivative of this compound, the fused this compound–BODIPY derivative, has been found to display properties favorable for near-infrared (NIR) imaging with high affinity and specificity to neurofibrillary tangles (NFTs) in vitro

Molecular Mechanism

Studies have shown that the higher-order cycloaddition reactions of this compound derivatives with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) have been studied within the molecular electron density theory . These studies suggest that this compound and its derivatives may interact with other molecules through complex chemical reactions.

Temporal Effects in Laboratory Settings

It has been reported that this compound can be obtained in the laboratory by photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been reported that the biosynthesis of Tropolones in Streptomyces spp. interweaves the biosynthesis and degradation of Phenylacetic Acid and hydroxylations on the Tropone Ring .

Chemical Reactions Analysis

Cycloheptatriene undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include tropone, cycloheptane, and substituted cycloheptatrienes.

Comparison with Similar Compounds

Cycloheptatriene can be compared with other cyclic polyenes and aromatic compounds:

This compound is unique due to its ability to form stable aromatic ions through the delocalization of its pi electrons, which is not observed in non-aromatic cyclic polyenes .

Properties

IUPAC Name

cyclohepta-1,3,5-triene
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InChI

InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2
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InChI Key

CHVJITGCYZJHLR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C=CC=CC=C1
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Molecular Formula

C7H8
Record name CYCLOHEPTATRIENE
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DSSTOX Substance ID

DTXSID5073909
Record name 1,3,5-Cycloheptatriene
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Molecular Weight

92.14 g/mol
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Physical Description

Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
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Record name Cycloheptatriene
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Vapor Pressure

23.5 [mmHg]
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CAS No.

544-25-2
Record name CYCLOHEPTATRIENE
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Record name 1,3,5-Cycloheptatriene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of cycloheptatriene?

A1: this compound has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: 1H and 13C NMR provide valuable information about the structure and dynamics of this compound-norcaradiene valence isomers. For instance, the presence of specific substituents can shift the equilibrium towards the norcaradiene form, which can be observed through changes in chemical shifts. [, , , ]
  • UV-Vis Spectroscopy: This technique helps analyze the electronic structure and study photochemical reactions of this compound derivatives. [, , , ]
  • IR Spectroscopy: IR spectra provide insights into the functional groups present in this compound derivatives. [, ]

Q3: What is unique about the reactivity of this compound?

A3: this compound exhibits a unique valence tautomerism with its isomer, norcaradiene. This equilibrium is sensitive to various factors like substituents, temperature, and reaction conditions, significantly impacting its reactivity. [, , , , , ]

Q4: How do substituents influence the this compound-norcaradiene equilibrium?

A4:

  • Electron-withdrawing groups at the 7-position generally stabilize the norcaradiene form. [, , , ]
  • Steric factors also play a role, with bulky substituents at the 7-position potentially favoring the norcaradiene form despite not being strong electron withdrawers. [, , ]

Q5: Can this compound undergo cycloaddition reactions?

A5: Yes, this compound can participate in various cycloaddition reactions. Notably:

  • Diels-Alder reactions: this compound can act as a diene in Diels-Alder reactions, with the reaction potentially proceeding through a norcaradiene-like transition state. [, ]
  • [6+4] cycloadditions: Theoretical studies predict that this compound can undergo dimerization through a concerted [6+4] cycloaddition via an ambimodal transition state, further leading to tetracyclic products. []

Q6: What are some interesting reactions involving this compound derivatives?

A6: Several noteworthy reactions utilize this compound derivatives:

  • Synthesis of silacycloheptatrienes: A general method utilizes the reaction of silacyclohexadienyl anion with chlorocarbene to prepare silacycloheptatrienes, silicon analogues of this compound. []
  • Formation of endoperoxides: this compound derivatives, especially those favoring the norcaradiene form, can react with singlet oxygen to form endoperoxides. [, ]
  • Acid-catalyzed rearrangements: 7-Ethynyl and 7-vinyl this compound derivatives undergo acid-catalyzed rearrangements to form substituted benzene derivatives, potentially through a mechanism involving norcaradiene intermediates. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods like DFT and ab initio calculations are valuable tools for:

  • Studying the this compound-norcaradiene equilibrium: Calculations help determine the relative energies of the two isomers and assess the influence of substituents. [, , , ]
  • Investigating reaction mechanisms: Computational studies can elucidate the mechanisms of reactions like the Diels-Alder reaction, [6+4] cycloadditions, and thermal rearrangements. [, , ]
  • Evaluating aromaticity: Computational tools like NICS (Nucleus-Independent Chemical Shift) analysis can assess the aromaticity of this compound and related species. [, ]

Q8: How do structural modifications influence the activity of this compound derivatives?

A8: The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by:

  • Substituents: Electron-withdrawing groups at the 7-position can enhance reactivity towards cycloadditions and influence the valence tautomerism. [, , , , ]
  • Steric effects: Bulky groups can impact the preferred conformation, stability, and reactivity. [, , ]
  • Fusion to other ring systems: Annelation with other rings, like in dihydropyrene probes, can be used to evaluate aromaticity and study the electronic properties of this compound. [, ]

Q9: What are potential applications of this compound and its derivatives?

A9: Besides its role as a fascinating model compound for studying fundamental chemical principles, this compound derivatives hold promise in various fields:

  • Materials Science: The unique structural and electronic properties of this compound-based systems could be exploited for developing novel materials with tailored properties. []
  • Synthetic Building Block: The diverse reactivity of this compound makes it a valuable synthetic intermediate for accessing complex molecular architectures. [, ]

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